2,6-dichloro-4-(hydroxymethyl)benzoic acid
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Overview
Description
2,6-Dichloro-4-(hydroxymethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms at the 2 and 6 positions, a hydroxymethyl group at the 4 position, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
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Chlorination of 4-(hydroxymethyl)benzoic acid: : One common method involves the chlorination of 4-(hydroxymethyl)benzoic acid using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the 2 and 6 positions.
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Oxidation of 2,6-dichloro-4-methylbenzyl alcohol: : Another synthetic route involves the oxidation of 2,6-dichloro-4-methylbenzyl alcohol. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions to yield 2,6-dichloro-4-(hydroxymethyl)benzoic acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, where the reaction conditions are optimized for high yield and purity. Continuous flow reactors and advanced separation techniques are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxymethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents, resulting in the formation of 2,6-dichlorobenzoic acid.
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Reduction: : The compound can undergo reduction reactions where the carboxylic acid group is reduced to an alcohol group, forming 2,6-dichloro-4-(hydroxymethyl)benzyl alcohol.
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Substitution: : The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium hydroxide under elevated temperatures.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium hydroxide.
Major Products
2,6-Dichlorobenzoic acid: Formed through oxidation.
2,6-Dichloro-4-(hydroxymethyl)benzyl alcohol: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry
2,6-Dichloro-4-(hydroxymethyl)benzoic acid is used as an intermediate in organic synthesis It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Its derivatives are tested for activity against various pathogens, contributing to the development of new antimicrobial agents.
Medicine
The compound and its derivatives are explored for their potential therapeutic applications. Research focuses on their use as anti-inflammatory agents, anticancer compounds, and enzyme inhibitors. The presence of chlorine atoms and a hydroxymethyl group enhances their biological activity.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its chemical stability and reactivity make it suitable for creating materials with specific properties, such as enhanced durability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,6-dichloro-4-(hydroxymethyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. In biological systems, it may interfere with cellular processes by disrupting membrane integrity or inhibiting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic acid: Similar in structure but lacks the hydroxymethyl group.
4-Hydroxymethylbenzoic acid: Similar but lacks the chlorine atoms.
2,6-Dichlorobenzoic acid: Similar but lacks the hydroxymethyl group.
Uniqueness
2,6-Dichloro-4-(hydroxymethyl)benzoic acid is unique due to the presence of both chlorine atoms and a hydroxymethyl group. This combination enhances its reactivity and potential applications in various fields. The hydroxymethyl group provides additional sites for chemical modification, while the chlorine atoms contribute to its stability and biological activity.
Properties
CAS No. |
1415124-96-7 |
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Molecular Formula |
C8H6Cl2O3 |
Molecular Weight |
221 |
Purity |
95 |
Origin of Product |
United States |
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